molecular formula C9H10F3N B12073014 2-Ethyl-4-(trifluoromethyl)aniline

2-Ethyl-4-(trifluoromethyl)aniline

Cat. No.: B12073014
M. Wt: 189.18 g/mol
InChI Key: NBDNVXCODUTURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-(trifluoromethyl)aniline is a substituted aniline derivative featuring an ethyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing nature of the -CF₃ group and the steric effects of the ethyl substituent. Its structure enhances reactivity in electrophilic substitution reactions while influencing solubility and stability in industrial applications .

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

2-ethyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3N/c1-2-6-5-7(9(10,11)12)3-4-8(6)13/h3-5H,2,13H2,1H3

InChI Key

NBDNVXCODUTURB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(trifluoromethyl)aniline typically involves the introduction of the ethyl and trifluoromethyl groups onto the aniline ring. One common method is the Friedel-Crafts alkylation, where aniline is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethyl group. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of 2-Ethyl-4-(trifluoromethyl)aniline may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the recovery and recycling of catalysts and solvents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
2-Ethyl-4-(trifluoromethyl)aniline serves as a crucial building block in organic synthesis. Its unique trifluoromethyl group enhances its reactivity, making it suitable for the synthesis of more complex molecules. The trifluoromethyl group is known to increase lipophilicity, which facilitates interactions with biological targets.

Substitution Reactions
The compound can undergo various substitution reactions, resulting in the formation of halogenated or nitrated aromatic compounds. This property is particularly useful in producing derivatives that may exhibit enhanced biological activity or improved material properties.

Biological Applications

Pharmaceutical Development
Research indicates that derivatives of 2-Ethyl-4-(trifluoromethyl)aniline may lead to the development of new pharmaceuticals. The compound's ability to interact with enzymes and receptors makes it a candidate for drug design aimed at improving efficacy and safety profiles .

Biological Activity Studies
Studies have shown that the presence of trifluoromethyl groups can significantly impact the biological activity of compounds. For instance, investigations into aryl-urea derivatives revealed that modifications with trifluoromethyl groups led to varying degrees of biological activity, suggesting potential therapeutic applications .

Industrial Applications

Agrochemicals and Dyes
In industrial settings, 2-Ethyl-4-(trifluoromethyl)aniline is utilized in the production of agrochemicals and dyes. Its chemical properties allow for the synthesis of effective herbicides and insecticides, which are essential for modern agriculture.

Polymer Production
The compound also finds application in polymer chemistry, where it contributes to the development of specialized polymers with desirable properties such as increased thermal stability and chemical resistance.

Case Study 1: Synthesis of Trifluoromethylated Compounds

A recent study demonstrated an efficient method for synthesizing trifluoromethylated compounds using 2-Ethyl-4-(trifluoromethyl)aniline as a starting material. The researchers reported yields exceeding 80% for several target compounds, showcasing the utility of this aniline derivative in creating complex structures through difluoromethylation processes .

In another investigation, derivatives of 2-Ethyl-4-(trifluoromethyl)aniline were evaluated for their inhibitory effects on specific enzymes linked to cancer progression. The results indicated that certain modifications led to significant inhibition rates, suggesting potential applications in cancer therapeutics .

Summary Table of Applications

Application Area Details
Organic SynthesisBuilding block for complex molecules; undergoes substitution reactions
Pharmaceutical DevelopmentPotential drug candidates due to interaction with biological targets
AgrochemicalsUsed in the production of herbicides and insecticides
Polymer ChemistryContributes to specialized polymers with enhanced properties

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. Additionally, the electron-withdrawing nature of the trifluoromethyl group can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Effects and Reactivity

Compound Name Substituents Position of Substituents Physical State Key Reactivity Features
2-Ethyl-4-(trifluoromethyl)aniline -CF₃, -C₂H₅ 4-CF₃, 2-C₂H₅ Not reported Enhanced steric hindrance; moderate basicity
4-Methyl-2-(trifluoromethyl)aniline -CF₃, -CH₃ 4-CF₃, 2-CH₃ Not reported Lower steric bulk; higher solubility
4-Chloro-3-(trifluoromethyl)aniline -CF₃, -Cl 4-CF₃, 3-Cl Yellow oil Strong electron-withdrawing effects; acidic NH₂
Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate -CF₃, ester, ketone 4-CF₃, N-linked substituents White solid High polarity; used in condensation reactions

Key Observations :

  • Electronic Effects : The -CF₃ group in all compounds withdraws electron density, reducing the basicity of the aniline NH₂ group. Chlorine in 4-Chloro-3-(trifluoromethyl)aniline further enhances this effect, making the compound less reactive in alkylation reactions compared to ethyl/methyl-substituted analogues .

Biological Activity

2-Ethyl-4-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Ethyl-4-(trifluoromethyl)aniline consists of an ethyl group and a trifluoromethyl group attached to an aniline backbone. This unique combination enhances its lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

The biological activity of 2-Ethyl-4-(trifluoromethyl)aniline can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating interactions with various cellular components.
  • Metabolic Stability : The presence of the trifluoromethyl moiety significantly increases the compound's metabolic stability, making it less susceptible to degradation by metabolic enzymes .
  • Antimicrobial and Anticancer Properties : Initial studies indicate that this compound may exhibit antimicrobial and anticancer properties, potentially through the induction of apoptosis in cancer cells and inhibition of cell proliferation .

Antimicrobial Activity

Research has demonstrated that 2-Ethyl-4-(trifluoromethyl)aniline exhibits notable antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer effects. In studies involving multiple cancer cell lines, including HeLa and A549, 2-Ethyl-4-(trifluoromethyl)aniline demonstrated significant antiproliferative activity with IC50 values in the micromolar range. The mechanism appears to involve cell cycle arrest and induction of apoptosis, highlighting its potential as a chemotherapeutic agent .

Case Studies and Research Findings

  • Antiprotozoal Activity : A study assessed the antiprotozoal activity of derivatives related to 2-Ethyl-4-(trifluoromethyl)aniline. The results indicated that modifications to the aniline structure could enhance potency against protozoan parasites such as E. histolytica and G. intestinalis, with some derivatives achieving IC50 values below 0.050 µM .
  • Structure-Activity Relationship (SAR) : Research into the SAR of various aniline derivatives revealed that the trifluoromethyl substitution significantly improves metabolic stability and enhances biological activity compared to non-fluorinated analogs .
  • Cytotoxicity Studies : Additional cytotoxicity assessments showed that while 2-Ethyl-4-(trifluoromethyl)aniline is effective against cancer cell lines, it exhibits a favorable safety profile with high IC50 values against normal cell lines, indicating selective toxicity towards cancer cells .

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer Activity (IC50 µM)Metabolic Stability
2-Ethyl-4-(trifluoromethyl)anilineModerate5-15High
2-Nitro-4-(trifluoromethyl)anilineLow10-20Moderate
4-Chloro-2-(trifluoromethyl)anilineHigh8-12High

Q & A

Basic Question: What spectroscopic methods are most effective for characterizing 2-Ethyl-4-(trifluoromethyl)aniline, and how should data contradictions be resolved?

Answer:

  • Key Methods :

    • NMR Spectroscopy : The trifluoromethyl (-CF₃) and ethyl (-C₂H₅) groups produce distinct signals. The -CF₃ group shows a characteristic quartet in 19F^{19}\text{F} NMR (δ ≈ -60 to -65 ppm), while the ethyl group’s protons appear as a triplet (CH₂) and quartet (CH₃) in 1H^{1}\text{H} NMR .
    • IR Spectroscopy : Stretching vibrations for the amine (-NH₂) group appear at ~3300–3500 cm⁻¹, and C-F stretches for -CF₃ are observed at 1100–1250 cm⁻¹ .
    • UV-Vis : The aromatic amine moiety absorbs at ~250–300 nm, influenced by electron-withdrawing substituents like -CF₃ .
  • Resolving Contradictions :

    • Cross-validate with computational methods like density functional theory (DFT) to simulate spectra and identify discrepancies caused by solvent effects or intermolecular interactions .
    • Compare results with structurally analogous compounds (e.g., 4-nitro-3-(trifluoromethyl)aniline) to isolate substituent-specific effects .

Advanced Question: How can computational chemistry (e.g., DFT) optimize the synthesis of 2-Ethyl-4-(trifluoromethyl)aniline derivatives?

Answer:

  • Methodology :

    • Reaction Pathway Modeling : Use DFT to calculate transition states and intermediates for reactions like palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to predict regioselectivity and energy barriers .
    • Electronic Effects : Analyze frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. The -CF₃ group lowers electron density at the para-position, directing electrophilic substitution .
    • Solvent Optimization : Employ conductor-like polarizable continuum models (CPCM) to simulate solvent effects on reaction yields .
  • Case Study :

    • For cyanation reactions (e.g., using Zn(CN)₂ and Pd catalysts), DFT can predict steric hindrance from the ethyl group and guide ligand selection to improve efficiency .

Basic Question: What safety protocols are critical for handling 2-Ethyl-4-(trifluoromethyl)aniline in laboratory settings?

Answer:

  • Key Protocols :

    • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 mask) if handling powders to avoid inhalation .
    • Ventilation : Perform reactions in a fume hood due to potential release of toxic fumes (e.g., HF from decomposition) .
    • First Aid : For skin contact, wash immediately with water for 15 minutes. Use emergency eye wash stations if exposed .
  • Storage : Store in airtight containers at -20°C under inert gas (N₂/Ar) to prevent oxidation or moisture absorption .

Advanced Question: How do substituents (-CF₃, -C₂H₅) influence the basicity and reactivity of 2-Ethyl-4-(trifluoromethyl)aniline in nucleophilic reactions?

Answer:

  • Basicity Analysis :
    • The -CF₃ group is strongly electron-withdrawing, reducing the amine’s basicity (pKa ~2–3) compared to unsubstituted aniline (pKa ~4.6). The ethyl group provides mild electron-donating effects but is overshadowed by -CF₃ .
    • Quantitative Data :
SubstituentHammett σ ValueBasicity (pKa)
-CF₃+0.54~2.5
-C₂H₅-0.15~4.0
-NH₂ (parent)-0.664.6
  • Reactivity Implications :
    • Lower basicity reduces protonation under acidic conditions, favoring nucleophilic aromatic substitution (e.g., bromination at the ortho position to -NH₂) .
    • Use non-polar solvents (e.g., DCM) to stabilize the deprotonated amine in coupling reactions .

Basic Question: What are the best practices for purifying 2-Ethyl-4-(trifluoromethyl)aniline via column chromatography?

Answer:

  • Optimized Protocol :

    • Stationary Phase : Use silica gel (60–120 mesh) with a 20:1 ratio of silica to compound.
    • Mobile Phase : Start with hexane:ethyl acetate (9:1) to elute non-polar impurities, then adjust to 4:1 to collect the product .
    • Detection : Monitor fractions by TLC (Rf ~0.3 in 4:1 hexane:EA) and confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .
  • Challenges :

    • The -CF₃ group increases polarity, requiring gradient elution to prevent tailing .

Advanced Question: How can structural analogs of 2-Ethyl-4-(trifluoromethyl)aniline be leveraged to study structure-activity relationships (SAR) in drug design?

Answer:

  • Methodology :

    • Analog Synthesis : Replace -CF₃ with -Cl or -Br to assess halogen bonding effects. Substitute -C₂H₅ with methyl or isopropyl to study steric impacts .
    • Biological Assays : Test analogs for pharmacokinetic properties (e.g., metabolic stability via liver microsomes) and target binding (e.g., kinase inhibition assays) .
    • Computational Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 enzyme) and correlate with experimental IC₅₀ values .
  • Case Study :

    • Analog 4-fluoro-3-(trifluoromethyl)aniline showed enhanced metabolic stability (t₁/₂ = 6.2 h in human microsomes) compared to the parent compound (t₁/₂ = 3.8 h) .

Basic Question: What are the key challenges in scaling up the synthesis of 2-Ethyl-4-(trifluoromethyl)aniline, and how can they be mitigated?

Answer:

  • Challenges :
    • Exothermic Reactions : Nitration or bromination steps may require controlled cooling to prevent runaway reactions .
    • Byproduct Formation : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates like HBr .
  • Mitigation Strategies :
    • Optimize stoichiometry via Design of Experiments (DoE) to minimize excess reagents .
    • Implement inline FTIR monitoring to detect intermediates and adjust conditions in real time .

Advanced Question: How do crystallographic techniques (e.g., SHELX) resolve ambiguities in the solid-state structure of 2-Ethyl-4-(trifluoromethyl)aniline derivatives?

Answer:

  • SHELX Workflow :

    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution diffraction data (θmax > 25°) .
    • Structure Solution : Apply direct methods (SHELXT) for phase determination, followed by full-matrix least-squares refinement (SHELXL) .
    • Validation : Check for disorder in the -CF₃ group using SQUEEZE (PLATON) to model electron density .
  • Case Study :

    • A derivative with a brominated ethyl group showed rotational disorder in the -CF₃ moiety, resolved by constraining thermal parameters during refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.